molecular formula C21H25ClN6O2 B1684468 Capivasertib CAS No. 1143532-39-1

Capivasertib

Katalognummer: B1684468
CAS-Nummer: 1143532-39-1
Molekulargewicht: 428.9 g/mol
InChI-Schlüssel: JDUBGYFRJFOXQC-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Capivasertib, unter dem Markennamen Truqap vertrieben, ist ein oral verfügbares, kleinmolekulares Inhibitoren der Serin/Threonin-Proteinkinase AKT. Es wird hauptsächlich zur Behandlung von hormonrezeptor-positivem, humanem epidermalen Wachstumsfaktorrezeptor 2-negativen, lokal fortgeschrittenem oder metastasiertem Brustkrebs eingesetzt. This compound ist besonders wirksam bei Patienten mit spezifischen genetischen Veränderungen in den PIK3CA-, AKT1- oder PTEN-Genen .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung von Schlüsselzwischenprodukten beinhaltetDie Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von this compound eine großtechnische chemische Synthese unter Verwendung automatisierter Reaktoren und strenger Qualitätskontrollmaßnahmen. Der Prozess wird optimiert, um Verunreinigungen zu minimieren und die Konsistenz des Endprodukts zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken wie Chromatographie ist üblich, um die gewünschten Reinheitsgrade zu erreichen .

Wissenschaftliche Forschungsanwendungen

Introduction to Capivasertib

This compound is an investigational compound that acts as a potent and selective inhibitor of the AKT (Protein Kinase B) signaling pathway, which is crucial in regulating various cellular processes, including growth, survival, and metabolism. This compound has garnered significant attention for its potential applications in treating various cancers, particularly hormone receptor-positive breast cancer and other malignancies associated with aberrations in the PI3K/AKT/PTEN pathway.

Breast Cancer

This compound is primarily being investigated for its efficacy in breast cancer treatment. The CAPItello-291 Phase III trial highlighted its potential when combined with fulvestrant (Faslodex) for patients with hormone receptor-positive, HER2-negative advanced breast cancer. Key findings from this trial include:

  • Progression-Free Survival : The combination of this compound and fulvestrant resulted in a median progression-free survival of 10.3 months compared to 4.8 months for the placebo group, demonstrating a statistically significant improvement (adjusted hazard ratio [HR] 0.56) .
  • Overall Survival : In the same study, overall survival was also enhanced, with a median survival of 29.3 months for the this compound group versus 23.4 months for the placebo group (adjusted HR 0.66) .

Prostate Cancer

This compound is being explored in clinical trials for prostate cancer as well. Early-phase studies suggest it may improve outcomes in patients whose tumors exhibit resistance to traditional therapies .

Hematologic Malignancies

In addition to solid tumors, this compound is under investigation for hematologic malignancies, particularly those involving mutations in the PI3K/AKT/PTEN pathway .

CAPItello-291 Trial Insights

The CAPItello-291 trial involved 140 participants who were randomly assigned to receive either this compound plus fulvestrant or placebo plus fulvestrant. The trial's design allowed researchers to assess not only efficacy but also safety profiles over an extended follow-up period:

  • Study Duration : Median follow-up was approximately 58.5 months.
  • Biomarker Analysis : An expanded biomarker panel indicated that patients with specific genetic alterations (e.g., PIK3CA mutations) derived even greater benefit from this compound treatment .

Other Relevant Studies

Research published in various journals indicates that this compound's effectiveness extends beyond breast cancer:

  • Combination Therapies : Studies have shown that combining this compound with other targeted therapies can enhance therapeutic outcomes across different cancer types, including triple-negative breast cancer .
  • Neoadjuvant Therapy : this compound has been evaluated as part of neoadjuvant therapy regimens aimed at improving surgical outcomes and overall survival rates in patients with aggressive cancers .

Summary of Clinical Trials

Trial NameCancer TypePhaseKey Findings
CAPItello-291Hormone Receptor-Positive Breast CancerIIIImproved progression-free survival (10.3 vs 4.8 months) and overall survival (29.3 vs 23.4 months) .
Ongoing Prostate Cancer TrialsProstate CancerIIInvestigating efficacy in resistant cases; results pending .
Neoadjuvant StudiesTriple-Negative Breast CancerVariousEvaluating combination therapies; promising early results noted .

Wirkmechanismus

Target of Action

Capivasertib is a potent, selective inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3) . These kinases play a crucial role in the PI3K/AKT pathway, which regulates cell proliferation, growth, and survival .

Mode of Action

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT pathway . This pathway is frequently dysregulated in cancer , particularly in hormone receptor-positive, HER2-negative breast cancer . By inhibiting AKT, this compound disrupts this pathway, leading to decreased cell proliferation and growth .

Pharmacokinetics

Patients receive oral this compound 400 mg twice daily on an intermittent schedule (4 days on/3 days off) . A study evaluating the drug-drug interaction risk of this compound with the cytochrome P450 3A substrate midazolam in previously treated adults with advanced solid tumors showed that this compound–midazolam coadministration increased midazolam exposure . This indicates that this compound is a weak CYP3A inhibitor at 400 mg BID on an intermittent schedule .

Result of Action

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, substrates for CYP3A4, multidrug and toxin extrusion 1 (MATE1), or organic cation transporter 2 (OCT2) transport were either avoided or used cautiously, and statins were avoided or used at capped doses . Furthermore, the presence of certain genetic alterations in the tumor environment, such as mutations in the PIK3CA, AKT1, or PTEN genes, can impact the effectiveness of this compound .

Biochemische Analyse

Biochemical Properties

Capivasertib functions as an inhibitor of all three isoforms of AKT (AKT1, AKT2, and AKT3). By inhibiting these kinases, this compound prevents the phosphorylation of downstream AKT substrates, which are crucial for various cellular processes such as cell division, apoptosis, and metabolism . The interaction of this compound with AKT is highly specific, as the drug is designed to fit precisely into the active site of the kinase, thereby blocking its activity .

Cellular Effects

This compound has profound effects on cellular processes. It inhibits the AKT signaling pathway, which is often overactive in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to decrease glucose uptake and glycolysis in cancer cells, thereby reducing their energy supply .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding pocket of AKT, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of AKT substrates, which are involved in various cellular processes. By blocking AKT activity, this compound disrupts cell survival signals, leading to increased apoptosis and reduced cell proliferation . Furthermore, this compound has been shown to affect gene expression by inhibiting the transcription of genes involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The drug is administered on an intermittent schedule (four days on, three days off) to balance efficacy and tolerability . Over time, this compound has been shown to maintain its stability and effectiveness in inhibiting AKT activity. Long-term studies have demonstrated that this compound can lead to sustained inhibition of tumor growth and progression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as diarrhea, rash, and increased blood glucose levels have been observed . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing side effects.

Metabolic Pathways

This compound is primarily metabolized by the enzymes CYP3A4 and UGT2B7 . These enzymes facilitate the breakdown of this compound into its metabolites, which are then excreted from the body. The metabolic pathways of this compound are crucial for its clearance and overall pharmacokinetics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to different tissues, including tumors . The drug’s distribution is influenced by its binding to plasma proteins and its ability to penetrate cell membranes . This compound’s localization within tissues is essential for its therapeutic effects, as it needs to reach the target cells to inhibit AKT activity effectively.

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with AKT. The drug’s ability to localize within the cytoplasm is crucial for its inhibitory effects on AKT activity . Additionally, this compound may undergo post-translational modifications that influence its localization and activity within cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Capivasertib is synthesized through a multi-step process involving the formation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized to minimize impurities and ensure consistency in the final product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Capivasertib unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptsächlich gebildete Produkte: Die wichtigsten aus diesen Reaktionen gebildeten Produkte sind verschiedene Derivate von this compound mit veränderten pharmakologischen Eigenschaften. Diese Derivate werden häufig auf ihr potenzielles therapeutisches Nutzen untersucht .

Vergleich Mit ähnlichen Verbindungen

Capivasertib wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:

    Alpelisib: Ein weiterer PI3K-Inhibitor, der in Kombination mit Fulvestrant zur Behandlung von Brustkrebs eingesetzt wird.

    Everolimus: Ein mTOR-Inhibitor, der in der Krebstherapie eingesetzt wird.

    Ipatasertib: Ein weiterer AKT-Inhibitor mit ähnlichen Anwendungen.

Einzigartigkeit: Die Fähigkeit von this compound, mehrere Isoformen von AKT (AKT1, AKT2 und AKT3) anzusprechen, und seine Wirksamkeit bei Tumoren mit spezifischen genetischen Veränderungen machen es zu einer einzigartigen und wertvollen therapeutischen Option in der Krebsbehandlung .

Biologische Aktivität

Capivasertib (AZD5363) is an oral inhibitor of the AKT family of serine/threonine kinases, which play a crucial role in various cellular processes, including metabolism, proliferation, cell survival, growth, and angiogenesis. The compound has gained attention for its potential in treating various cancers, particularly those with mutations in the AKT pathway.

This compound selectively inhibits all three isoforms of AKT (AKT1, AKT2, and AKT3), leading to the disruption of downstream signaling pathways that promote tumor growth and survival. By inhibiting AKT activity, this compound can induce apoptosis in cancer cells and reduce their proliferation.

Clinical Trials and Efficacy

Numerous clinical trials have evaluated the efficacy of this compound across different cancer types. Below is a summary of key findings from recent studies:

Study Cancer Type Combination Therapy Primary Endpoint Results
FAKTION Trial ER-positive Breast CancerFulvestrantProgression-Free Survival (PFS)Improved PFS with this compound compared to placebo
CAPItello-291 HR-positive Breast CancerFulvestrantPFSSignificant improvement in PFS; tolerability better than monotherapy
Phase III Trial Metastatic Prostate CancerAbirateroneRadiographic PFSOngoing; primary endpoint being evaluated
CAPItello-290 Triple-Negative Breast CancerPaclitaxelOverall SurvivalOngoing; assessing efficacy compared to placebo

Biological Activity in Preclinical Models

Preclinical studies have demonstrated that this compound effectively inhibits tumor growth in various xenograft models. For instance, significant reductions in phosphorylated PRAS40 and GSK3β were observed during treatment with this compound, correlating with decreased tumor cell proliferation and increased apoptosis .

Case Studies

  • AKT1 E17K Mutant ER-positive Metastatic Breast Cancer
    • A phase I study reported a 20% overall response rate (ORR) for patients treated with this compound monotherapy and a 36% ORR when combined with fulvestrant. Patients with detectable AKT1 E17K mutations showed improved PFS when treated with the combination therapy .
  • Docetaxel-Persister Cells
    • Research indicated that combining this compound with docetaxel enhanced anti-tumor effects by targeting residual docetaxel-persister cells. This combination reduced PI3K/AKT pathway activation and increased apoptosis in both PTEN null and wild-type prostate tumor models .

Safety Profile

The safety profile of this compound has been evaluated across various trials. Common adverse events include rash, hyperglycemia, and diarrhea, with most being manageable. In the combination therapies, tolerability often improved compared to monotherapy .

Summary of Findings

This compound shows promising biological activity as an AKT inhibitor across multiple cancer types. Its ability to enhance the efficacy of standard therapies like fulvestrant and docetaxel highlights its potential as a valuable addition to cancer treatment regimens.

Eigenschaften

IUPAC Name

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O2/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUBGYFRJFOXQC-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1(C(=O)N[C@@H](CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150710
Record name AZD-5363
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1143532-39-1
Record name AZD-5363
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1143532391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capivasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12218
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-5363
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPIVASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFR23M21IE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

TFA (0.7 mL) was added to a suspension of tert-butyl 4-(1-(4-chlorophenyl)-3-hydroxypropylcarbamoyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-ylcarbamate (Intermediate 36) (175 mg, 0.33 mmol) in dichloromethane (7 mL) under argon. The resulting solution was stirred at 20° C. for 16 hours. The solvents were removed in vacuo and the reaction mixture was purified by preparative HPLC using a Waters X-Bridge reverse-phase column (C-18, 5 microns silica, 19 mm diameter, 100 mm length) with decreasingly polar mixtures of water (containing 0.2% ammonium carbonate) and acetonitrile as eluent. The pure fractions were evaporated to dryness to afford 4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (99 mg, 69.8%) as a white powder.
Name
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
tert-butyl 4-(1-(4-chlorophenyl)-3-hydroxypropylcarbamoyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-ylcarbamate
Quantity
175 mg
Type
reactant
Reaction Step One
Name
Intermediate 36
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Capivasertib
Reactant of Route 2
Capivasertib
Reactant of Route 3
Capivasertib
Reactant of Route 4
Reactant of Route 4
Capivasertib
Reactant of Route 5
Reactant of Route 5
Capivasertib
Reactant of Route 6
Capivasertib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.